1-(2-(tert-Butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine
Overview
Description
The compound you’re asking about contains a pyrazole ring, which is a type of aromatic organic compound. It also contains a tert-butyldimethylsilyloxy group, which is often used in organic synthesis as a protective group for alcohols .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is stable under a variety of conditions, but can be removed under acidic conditions or with fluoride ions . The pyrazole ring is part of the azole class of compounds, which are often reactive due to the presence of multiple nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the tert-butyldimethylsilyloxy group is generally non-polar and hydrophobic, while the pyrazole ring may contribute to the compound’s polarity .Scientific Research Applications
Green Synthetic Approaches
A study focused on the green synthesis of anticancer compounds, where Di-tert-butyl dicarbonate (Boc) was used as a protecting agent in the synthesis of substituted pyrazole derivatives. This method is significant for its high yield, minimal side products, and eco-friendly approach (2020).
Novel Pyrazole Derivatives Synthesis
Another research presented the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives. This synthesis is crucial in the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).
Versatile Intermediates for Asymmetric Synthesis
A study outlined the use of N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing tert-butanesulfinamide with aldehydes and ketones, enabling the synthesis of a wide range of enantioenriched amines (Ellman et al., 2002).
Ultrasound-mediated Synthesis
Research demonstrated an ultrasound-mediated condensation of amine with dehydroacetic acid for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, which is more efficient, environment-friendly, and offers higher yields compared to traditional methods (Wang et al., 2011).
Catalysis in Copolymerization
A study focused on the use of (Pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes showed potential in forming poly(cyclohexene carbonate) under varying conditions, demonstrating the utility of pyrazole derivatives in polymer chemistry (Matiwane et al., 2020).
Future Directions
The use of tert-butyldimethylsilyloxy groups in organic synthesis and the study of pyrazole compounds are both active areas of research. Future directions could include the development of new synthetic methods, the study of the compound’s reactivity, or the exploration of potential applications in medicine or other fields .
Properties
IUPAC Name |
1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3OSi/c1-11(2,3)16(4,5)15-7-6-14-9-10(12)8-13-14/h8-9H,6-7,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHHLXMUNONFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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